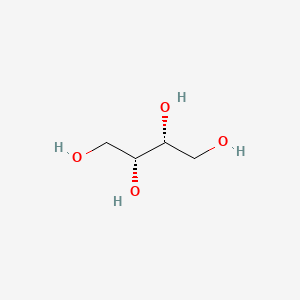

D-苏糖醇

描述

D-苏糖醇: 是一种具有分子式 C₄H₁₀O₄ 的手性四碳糖醇。 它存在于对映异构体 D-苏糖醇和 L-苏糖醇中,它们是 D-苏糖和 L-苏糖的还原形式 。 D-苏糖醇主要用作化学合成其他化合物的中间体,在制药、食品和绿色化学等各个领域都有应用 .

作用机制

D-苏糖醇通过多种机制发挥作用:

与相似化合物的比较

相似化合物:

赤藓糖醇: D-苏糖醇的非对映异构体,用作糖的替代品.

木糖醇: 另一种糖醇,在食品和制药中的应用类似.

山梨醇: 通常用作甜味剂,并在医疗应用中使用.

D-苏糖醇的独特性:

手性: D-苏糖醇的手性使其在合成对映体纯化合物中具有价值.

冷冻保护特性: 它作为冷冻保护剂的独特能力使其有别于其他糖醇.

科学研究应用

D-苏糖醇在科学研究中具有广泛的应用:

生化分析

Biochemical Properties

D-Threitol plays a significant role in biochemical reactions, particularly in the metabolism of sugars. It interacts with several enzymes and proteins, including solute binding proteins (SBPs) for ABC transporters. In Mycobacterium smegmatis, the SBP for an ABC transporter is stabilized by D-Threitol, indicating its role in the transport and metabolism of this compound . Additionally, D-Threitol is involved in the catabolism of other sugar alcohols such as L-Threitol and erythritol .

Cellular Effects

D-Threitol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to contribute to the folding process of proteins and maintaining endoplasmic reticulum homeostasis. Abnormally high levels of D-Threitol can lead to endoplasmic reticulum stress, which induces cell death and hinders cell growth . Furthermore, D-Threitol enhances the production of reactive oxygen species in the endoplasmic reticulum, affecting cellular redox balance .

Molecular Mechanism

At the molecular level, D-Threitol acts as a reducing agent, forming a stable six-membered ring with an internal disulfide bond once oxidized . This reduction process involves two sequential thiol-disulfide exchange reactions, which prevent the formation of disulfide bonds between cysteine residues in proteins. This mechanism is crucial for maintaining protein structure and function, particularly in reducing environments .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Threitol change over time. It is a stable compound, but its concentration can decrease with age in biological systems . Long-term exposure to D-Threitol in in vitro studies has shown that it can lead to significant changes in cellular function, including increased oxidative stress and disruption of protein folding processes . These effects highlight the importance of monitoring D-Threitol levels in experimental setups.

Dosage Effects in Animal Models

The effects of D-Threitol vary with different dosages in animal models. At low doses, it can support normal cellular functions and metabolic processes. At high doses, D-Threitol can induce toxic effects, including oxidative stress and cell death . These threshold effects are crucial for understanding the safe and effective use of D-Threitol in therapeutic applications.

Metabolic Pathways

D-Threitol is involved in several metabolic pathways, including the catabolism of sugar alcohols. It interacts with enzymes such as erythritol dehydrogenase and xylitol dehydrogenase, which are involved in the conversion of sugar alcohols to their respective metabolites . These interactions affect metabolic flux and the levels of various metabolites in the cell.

Transport and Distribution

Within cells and tissues, D-Threitol is transported and distributed through interactions with specific transporters and binding proteins. The solute binding proteins for ABC transporters play a crucial role in the uptake and distribution of D-Threitol . This transport mechanism ensures that D-Threitol reaches its target sites within the cell, where it can exert its biochemical effects.

Subcellular Localization

D-Threitol is localized in various subcellular compartments, including the endoplasmic reticulum. Its activity and function are influenced by its localization, as it plays a role in maintaining the redox balance and protein folding processes within the endoplasmic reticulum . The targeting signals and post-translational modifications that direct D-Threitol to specific compartments are essential for its proper function in cellular processes.

准备方法

合成路线和反应条件:

从赤藓糖醇: D-苏糖醇可以通过木糖脱氢酶 (XDH) 以赤藓酮为中间体从赤藓糖醇合成。该方法涉及将赤藓糖醇转化为赤藓酮,然后将其还原为 D-苏糖醇。

从酒石酸: 已应用改进的五步法从易得的 D-酒石酸合成对映体纯的 D-1,4-二-O-苄基苏糖醇。该方法使用现代试剂和增强的后处理条件来实现高产率。

工业生产方法: 酶促和全细胞催化剂生产方法正在成为工业生产 D-苏糖醇的主要替代方法。 某些酵母,如解脂耶氏酵母,具有使其成为 D-苏糖醇等糖醇的有希望的生产者的特性 .

化学反应分析

反应类型:

氧化: D-苏糖醇可以发生氧化反应,其中它被转化为其他化合物,例如赤藓酮。

还原: 它可以被还原形成各种衍生物,包括二硫苏糖醇,它在生物化学研究中用作还原剂.

取代: D-苏糖醇可以参与取代反应以形成不同的化学化合物。

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾等氧化剂。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 根据具体的取代反应,采用不同的催化剂和溶剂。

主要产物:

赤藓酮: D-苏糖醇氧化过程中形成。

二硫苏糖醇: D-苏糖醇还原过程中形成的主要产物.

相似化合物的比较

属性

IUPAC Name |

(2R,3R)-butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXHWFMMPAWVPI-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016717, DTXSID801336604 | |

| Record name | Threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Threitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Threitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7493-90-5, 2418-52-2 | |

| Record name | Threitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Threitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Butanetetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Butanetetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DN82XBT5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Threitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

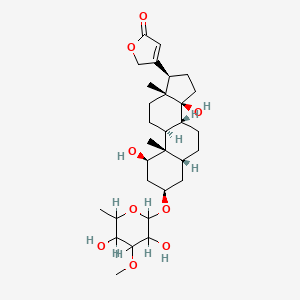

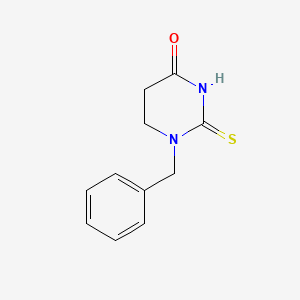

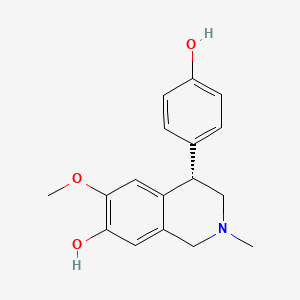

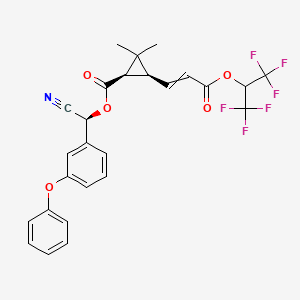

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of threitol?

A1: Threitol has the molecular formula C4H10O4 and a molecular weight of 122.12 g/mol.

Q2: Is there spectroscopic data available for threitol?

A2: Yes, numerous studies utilize techniques like Nuclear Magnetic Resonance (NMR) [, , , , , , , , ] and Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ] to characterize threitol and its derivatives. These methods provide insights into its structure and interactions.

Q3: What is the relationship between threitol's structure and its ability to form complexes with silicon?

A3: Threitol possesses a threo-configured 1,2,3,4-tetraol moiety, which allows it to act as a hexadentate silicon chelator in aqueous solutions. [] This property is attributed to the formation of stable silicate ions through its 1,4-diol functions. []

Q4: Can you explain the significance of the threitol derivative, 2,3-O-isopropylidene-D-threitol, in organic synthesis?

A4: This derivative serves as a versatile chiral building block in organic synthesis. Its applications range from the preparation of chiral P-alkene ligands for asymmetric catalysis [] to the synthesis of complex natural products like (-)-agelastatin A. []

Q5: What are some applications of threitol-based polyurethanes?

A5: Threitol is used in the synthesis of novel linear polyurethanes. [] These polymers are of interest due to their potential biodegradability, with the aliphatic hydroxylated polyurethane exhibiting the fastest degradation rate. [] This property makes them attractive for biomedical applications where controlled degradation is desirable.

Q6: How is threitol used in the study of metabolic pathways?

A6: Researchers have used threitol, specifically D-threitol, to investigate metabolic pathways in microorganisms like Mycobacterium smegmatis. [, ] By studying the enzymes involved in D-threitol catabolism, they were able to identify novel pathways for the utilization of this sugar alcohol and related compounds.

Q7: How is threitol linked to the study of Armillaria root rot?

A7: Research suggests that the fungus Armillaria luteobubalina releases threitol as a signal during its interaction with Eucalyptus grandis roots. [] This signaling potentially promotes colonization of the plant roots prior to infection, making threitol a potential target for controlling this widespread disease.

Q8: How is threitol used in the generation of antibodies against erythritol?

A8: Threitol plays a role in understanding the immunogenicity of erythritol, a common food additive. [, ] Researchers have synthesized erythritol-protein conjugates using a method that generates erythritol epitopes. These conjugates, when used as immunogens, successfully elicited the production of erythritol-specific antibodies. Inhibition studies with these antibodies revealed cross-reactivity with D-threitol and L-threitol, highlighting the structural similarities between these compounds and their impact on antibody recognition.

Q9: What insights have metabolomics studies provided about threitol in the context of human health?

A9: Metabolomics analyses have identified threitol as a potential biomarker for various health conditions. For instance, altered D-threitol levels in urine are associated with autism spectrum disorder (ASD) [], suggesting a role for oxidative stress and gut microflora in ASD development. In another study, decreased plasma D-threitol levels were observed in patients with large uterine leiomyomas compared to leiomyoma-free patients. [] Additionally, D-threitol showed a strong borderline association with the risk of end-stage renal disease (ESRD) in individuals with chronic kidney disease (CKD). []

Q10: How does the chirality of threitol affect its applications in organic synthesis?

A10: The chirality of D-threitol is crucial in the synthesis of enantiomerically pure compounds. [, , , ] Researchers have successfully utilized D-threitol derivatives as chiral auxiliaries to control the stereochemistry of reactions, leading to the preparation of single enantiomers of biologically active molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[[4-[[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl]amino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1195245.png)